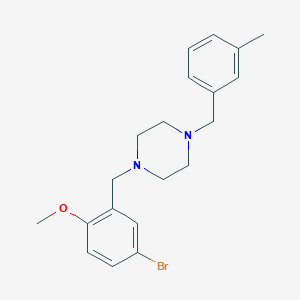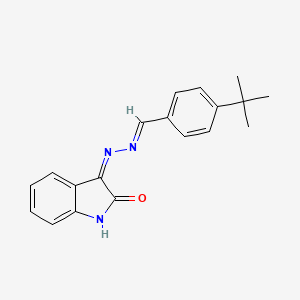![molecular formula C18H23ClN2O3 B6121165 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide](/img/structure/B6121165.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide, commonly known as CHP or α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and gained popularity in the 2010s as a recreational drug. However,
Mécanisme D'action
The exact mechanism of action of CHP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in its stimulant effects.
Biochemical and Physiological Effects
CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, hyperactivity, and agitation. CHP has been shown to have addictive properties, similar to other psychostimulants.
Avantages Et Limitations Des Expériences En Laboratoire
CHP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure. It has been used as a model compound to study the effects of other cathinones on the central nervous system. However, CHP has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has a high potential for abuse, which makes it challenging to use in lab experiments.
Orientations Futures
There are several future directions for research on CHP. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). CHP has been shown to increase focus and attention in animal studies. Another area of research is its potential as a treatment for depression. CHP has been found to increase the release of serotonin, which is a neurotransmitter that is often targeted in the treatment of depression. Finally, there is a need for more research on the long-term effects of CHP use, particularly on the brain and other organs.
Méthodes De Synthèse
The synthesis of CHP involves the reaction of 1-phenyl-2-propanone with hydroxylamine hydrochloride to form the intermediate 1-phenyl-2-nitropropene. The reduction of this intermediate with lithium aluminum hydride produces 1-phenyl-2-amino-propane. The final step involves the condensation of this compound with pentanoic acid to form CHP.
Applications De Recherche Scientifique
CHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent psychostimulant, similar to other cathinones such as methcathinone and mephedrone. CHP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Propriétés
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-4-methyl-2-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-12(2)8-16(22)18(24)20-15-10-17(23)21(11-15)7-6-13-4-3-5-14(19)9-13/h3-5,9,12,15H,6-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVZGGWEIKOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-2-oxopentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethoxyphenyl)[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6121083.png)
![1-methyl-N-(1-phenylpropyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6121085.png)

![2,2'-[1,5-naphthalenediylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B6121098.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)benzamide](/img/structure/B6121108.png)


![N-[1-(hydroxymethyl)-2-methylpropyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121129.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)
